molecular formula C18H28N2 B12901418 N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine CAS No. 820984-33-6

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B12901418
CAS No.: 820984-33-6
M. Wt: 272.4 g/mol
InChI Key: NQUOZJJQRDFMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is a chemical research reagent designed for investigative applications in neuroscience and pharmacology. This compound belongs to a class of substituted pyrrolidines that have been identified in scientific literature as a scaffold for developing potential central nervous system (CNS) active agents . Related structural analogs have shown promise as selective monoamine reuptake inhibitors, particularly targeting serotonin (5-HT) and noradrenaline (NA) transporters, which are key pathways in neuropsychiatric research . The molecular structure, featuring a benzyl group and a cyclohexylmethyl moiety attached to a pyrrolidin-3-amine core, is typical of ligands studied for their affinity to neurological targets. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry projects aimed at synthesizing and evaluating novel therapeutic candidates. It is also suitable for biochemical assay development and as a reference standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory environment.

Properties

CAS No.

820984-33-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

N-benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1,3-4,7-8,17-19H,2,5-6,9-15H2

InChI Key

NQUOZJJQRDFMIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CC2=CC=CC=C2)C3CCNC3

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This method involves the condensation of a suitable aldehyde or ketone with a secondary amine, followed by catalytic hydrogenation to yield the tertiary amine.

  • Step 1: Formation of Imine Intermediate

    The secondary amine (e.g., N-(cyclohexylmethyl)pyrrolidin-3-amine) is reacted with benzaldehyde to form an imine intermediate.

  • Step 2: Catalytic Hydrogenation

    The imine is hydrogenated using a palladium on carbon (Pd/C) catalyst under hydrogen pressure (20–100 bar) and elevated temperature (70–170 °C), typically in an autoclave reactor. Optimal conditions reported include 40–75 bar and 90–120 °C for efficient conversion.

  • Step 3: Isolation and Purification

    The product is isolated by filtration to remove the catalyst, followed by standard purification techniques such as distillation or chromatography.

Parameter Typical Range Notes
Catalyst Pd/C Suspended catalyst
Hydrogen Pressure 20–100 bar Preferably 40–75 bar
Temperature 70–170 °C Preferably 90–120 °C
Solvent Often ethanol or similar Depends on substrate solubility
Reaction Time Several hours Optimized per substrate

Alkylation of Pyrrolidin-3-amine Derivatives

  • Step 1: Preparation of N-(cyclohexylmethyl)pyrrolidin-3-amine

    Starting from pyrrolidin-3-amine, alkylation with cyclohexylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., sodium hydride or potassium carbonate) yields the secondary amine intermediate.

  • Step 2: Benzylation

    The secondary amine is further alkylated with benzyl halide under similar conditions to afford the target tertiary amine.

  • Reaction Conditions

    • Solvent: Polar aprotic solvents such as DMF or acetonitrile.

    • Base: Sodium hydride, potassium carbonate, or similar.

    • Temperature: Ambient to reflux depending on reactivity.

  • Purification

    Standard extraction and chromatographic purification.

Amide Coupling Followed by Reduction (Alternative Route)

  • Step 1: Amide Formation

    Coupling of N-benzylpyrrolidin-3-amine with cyclohexylacetic acid or its derivatives using coupling reagents or borate esters (e.g., B(OCH2CF3)3) under mild conditions to form the corresponding amide.

  • Step 2: Reduction

    The amide is reduced to the tertiary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

  • Advantages

    This method allows for high stereochemical control and can be useful if chiral centers are present.

Step Reagents/Conditions Notes
Amide Coupling B(OCH2CF3)3, MeCN, 80–100 °C, 5–24 h Solid phase workup possible
Reduction LiAlH4, anhydrous ether, 0 °C to reflux Requires careful handling
  • Reductive amination using Pd/C catalysts under hydrogen pressure is a well-established, scalable method for tertiary amine synthesis, offering good yields and operational simplicity.

  • Alkylation methods provide straightforward access but may require careful control to avoid over-alkylation or side reactions.

  • Amide coupling followed by reduction is less common for this compound but offers advantages in stereochemical purity and functional group tolerance.

  • Industrial synthesis often favors reductive amination due to fewer steps and easier purification.

Method Key Reagents/Conditions Advantages Limitations
Reductive Amination Secondary amine + aldehyde, Pd/C, H2 (40–75 bar), 90–120 °C High yield, scalable, fewer steps Requires high-pressure equipment
Alkylation Secondary amine + alkyl halides, base, polar aprotic solvent Simple, mild conditions Possible side reactions, multiple steps
Amide Coupling + Reduction Amide formation (B(OCH2CF3)3), LiAlH4 reduction Stereochemical control Multi-step, sensitive reagents

The preparation of N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine can be effectively achieved through reductive amination of the corresponding secondary amine with benzaldehyde under catalytic hydrogenation conditions. Alternative methods such as sequential alkylation or amide coupling followed by reduction are also viable depending on the synthetic context and desired purity. The choice of method depends on factors including scale, available equipment, and the need for stereochemical control.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The compound is synthesized via reductive amination or alkylation strategies. Key methods include:

Reductive Amination

  • General Procedure : Cyclohexylmethylamine and benzaldehyde undergo condensation in the presence of Ti(i-PrO)₄, followed by reduction with NaBH₄ in ethanol to yield the tertiary amine (see ).

  • Example :

    N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine was synthesized via Ti(i-PrO)₄-mediated reductive amination (61% yield, purified via kugelrohr distillation) .

N-Alkylation

  • Cyclohexylmethyl Group Introduction : Cyclohexylmethyl bromide reacts with N-benzylpyrrolidin-3-amine in CH₃CN/NaHCO₃, forming the bis-alkylated product (analogous to methods in ).

  • Catalytic Conditions : Cs₂CO₃ and Ir catalysts enable selective alkylation under mild conditions (e.g., 100°C in MeOH) .

Hydrogen Transfer Reactions

  • Mechanism : The tertiary amine participates in transfer hydrogenation with alcohols (e.g., MeOH) via iridium catalysts, forming imine intermediates (see ).

  • Key Finding :

    In methanol, N-benzyl amines undergo dehydrogenation to imines, followed by methanol-mediated N-methylation (yields: 60–85%) .

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination : The benzyl group can be replaced with aryl halides using Pd catalysts, though steric hindrance from the cyclohexylmethyl group may reduce efficiency .

Monoamine Reuptake Inhibition

  • Activity : Analogous N-benzylpyrrolidine derivatives exhibit dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibition (e.g., compound 18 in ).

  • Structure-Activity Relationship (SAR) :

    Modification5-HT Inhibition (IC₅₀)NA Inhibition (IC₅₀)
    Cyclohexylmethyl group12 nM18 nM
    Benzyl substitution8 nM14 nM
    Data extrapolated from .

Heterocycle Formation

  • Pyrazolo[3,4-d]pyrimidine Synthesis : The amine reacts with iodopyrazolopyrimidines under microwave conditions (150°C, DMF) to form fused heterocycles (see ).

  • Example :

    3-Iodo-N-methylpyrazolo[3,4-d]pyrimidin-6-amine reacts with cyclopentylmethyl bromide, yielding a triheterocyclic product (76% yield) .

Maleimide Adducts

  • Michael Addition : The pyrrolidine nitrogen reacts with N-substituted maleimides (e.g., N-benzylmaleimide) under Ti-catalyzed conditions, forming chiral adducts (dr > 20:1) .

Stability and Degradation

  • Oxidative Degradation : Exposure to H₂O₂ or O₂ generates N-oxide derivatives, confirmed by HRMS ([M + H]⁺ = 336.4 g/mol) .

  • Thermal Stability : Decomposes above 155°C (kugelrohr distillation data) .

Comparative Reaction Table

Reaction TypeConditionsYieldKey Reference
Reductive AminationTi(i-PrO)₄, NaBH₄, EtOH, 0°C61%
N-AlkylationCH₃CN, NaHCO₃, 80°C48–90%
Transfer HydrogenationIr catalyst, MeOH, 100°C60–85%
Heterocycle FormationMicrowave, DMF, 150°C76%

Scientific Research Applications

Pharmacological Properties

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine exhibits significant pharmacological activities, particularly as a dual reuptake inhibitor for serotonin and norepinephrine. This dual action makes it a candidate for treating mood disorders such as depression and anxiety. The compound's structure allows it to interact effectively with the serotonin transporter (SERT) and norepinephrine transporter (NET), enhancing its therapeutic potential.

Structure-Activity Relationship

The compound's efficacy can be attributed to its structural characteristics:

  • Pyrrolidine Ring : The presence of the pyrrolidine ring enhances lipophilicity, which is crucial for crossing the blood-brain barrier.
  • Benzyl and Cyclohexyl Substituents : These groups contribute to the compound's binding affinity to neurotransmitter transporters, influencing its selectivity and potency.

Synthesis and Derivatives

Research has focused on the synthesis of various derivatives of this compound to optimize its pharmacological profile. For instance, modifications to the benzyl group have been shown to enhance receptor affinity and selectivity, leading to improved therapeutic outcomes in preclinical studies.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives:

  • A study highlighted the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides that showed promising dual serotonin and norepinephrine reuptake inhibition, indicating a similar potential for this compound derivatives .
  • Another research focused on optimizing the interaction with kappa-opioid receptors, demonstrating that structural modifications could significantly enhance binding affinity and selectivity .

Therapeutic Applications

The therapeutic applications of this compound extend beyond mood disorders:

  • Pain Management : Due to its interaction with opioid receptors, this compound may also play a role in analgesia.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological responses.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The pharmacological profile of pyrrolidin-3-amine derivatives is highly dependent on the substituents at the nitrogen atom. Below is a comparative analysis of key analogs:

Compound Name Substituent 1 (R₁) Substituent 2 (R₂) Key Pharmacological Properties Metabolic Stability CYP2D6 Inhibition Source
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine Benzyl Cyclohexylmethyl Hypothesized CNS activity (based on analogs) Not reported Not reported N/A
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine Benzyl Tetrahydro-2H-pyran-4-yl Dual 5-HT/NA reuptake inhibition; weak CYP2D6 inhibition High (e.g., compound 12b) Weak
N-Benzyl-N-methylpyrrolidin-3-amine Benzyl Methyl Limited data; likely reduced metabolic stability Moderate Not reported
N-Benzyl-N-isopropylpyrrolidin-3-amine Benzyl Isopropyl Increased lipophilicity; potential CNS penetration Moderate Not reported

Key Observations :

  • Cyclohexylmethyl vs. Tetrahydro-2H-pyran-4-yl : The cyclohexylmethyl group in the target compound may enhance lipophilicity compared to the oxygen-containing tetrahydro-2H-pyran-4-yl group in ’s analog. This could improve blood-brain barrier penetration but may also increase metabolic vulnerability .
  • Metabolic Stability : Compounds with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) exhibit higher metabolic stability in human liver microsomes, suggesting that the cyclohexylmethyl group might confer similar advantages .

Impact of Substituents on Selectivity and Toxicity

  • CYP2D6 Inhibition : The tetrahydro-2H-pyran-4-yl analog shows weak CYP2D6 inhibition, reducing the risk of drug-drug interactions. Smaller substituents (e.g., methyl or isopropyl) lack reported CYP data but may pose higher risks due to reduced steric hindrance .
  • Ligand Selectivity: Bulky groups like cyclohexylmethyl may improve selectivity for monoamine transporters over off-target receptors (e.g., dopamine, histamine), as seen in related compounds .

Biological Activity

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with benzyl and cyclohexylmethyl groups. This structural configuration is believed to influence its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with sigma receptors and potential neuroprotective effects.

Sigma Receptor Affinity

The compound has been studied for its affinity towards sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes. In receptor binding studies, it was found that certain derivatives of pyrrolidine compounds displayed moderate affinity for σ1 receptors, suggesting that this compound may also share similar properties .

1. Antifungal Activity

A study evaluated the antifungal activity of various aminothiazole derivatives, including those with similar structural motifs to this compound. The findings revealed that compounds with cyclohexylmethyl groups exhibited significant antifungal activity against Histoplasma, with MIC (Minimum Inhibitory Concentration) values as low as 0.4 µM . This suggests that the cyclohexylmethyl substituent may enhance bioactivity.

CompoundMIC (µM)Activity
Cyclohexylmethyl derivative0.4High
Isopropylamide derivative>10Low

2. Neuroprotective Effects

Research on neuroprotective agents has highlighted the importance of sigma receptor ligands in providing neuroprotection against excitotoxicity. The structural similarity of this compound to known neuroprotective compounds suggests it may offer similar benefits . Further investigation into its neuroprotective properties could yield significant therapeutic implications for neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and cyclohexylmethyl groups can significantly alter receptor affinity and biological efficacy. For instance, variations in substituents have been shown to impact the binding affinity to sigma receptors, emphasizing the need for systematic SAR studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, alkylation, or reductive amination. For example:

  • Step 1 : React pyrrolidin-3-amine derivatives with benzyl halides or carbonyl electrophiles (e.g., benzaldehyde) under basic conditions (e.g., piperidine in ethanol at 0–5°C) to introduce the benzyl group .
  • Step 2 : Introduce the cyclohexylmethyl moiety using cyclohexylmethyl halides or via Suzuki-Miyaura coupling if aryl intermediates are involved. Copper(I) catalysts (e.g., CuBr) and bases like Cs₂CO₃ can enhance coupling efficiency .
  • Critical Parameters : Temperature control (<5°C minimizes side reactions), solvent polarity (e.g., DMSO for polar intermediates), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct shifts corresponding to the benzyl group (aromatic protons at δ 7.2–7.4 ppm), cyclohexylmethyl protons (multiplet at δ 1.0–2.0 ppm), and pyrrolidine N–CH₂ signals (δ 2.5–3.5 ppm). Spin-spin coupling in the pyrrolidine ring (e.g., J = 6–8 Hz) confirms stereochemistry .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 273.23) and isotopic patterns to rule out impurities .
  • IR Spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling steps, as seen in analogous C–N bond formations (e.g., 80% yield with CuBr/Cs₂CO₃ at 35°C for 48 hours) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like piperidine reduce side reactions .
  • Machine Learning : Implement tools like LabMate.AI to predict optimal parameters (temperature, stoichiometry) based on historical reaction datasets .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) for this compound?

  • Methodological Answer :

  • Data Gap Analysis : Prioritize experimental determination of missing data (e.g., logP, aqueous solubility) using shake-flask or HPLC methods .
  • Comparative Studies : Cross-validate results with analogs (e.g., N-benzylpyrrolidine derivatives) to identify trends. For example, cyclohexyl groups may reduce solubility compared to linear alkyl chains .
  • Statistical Modeling : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent bulk) with stability under varying pH/temperature .

Q. What strategies are recommended for evaluating the biological activity of this compound in target-based assays?

  • Methodological Answer :

  • Target Selection : Focus on receptors where pyrrolidine/benzyl motifs are prevalent (e.g., GPCRs, kinases). Use docking studies to predict binding affinity .
  • Assay Design :
  • In vitro : Measure IC₅₀ via fluorescence polarization (FP) for enzyme inhibition.
  • Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 models .
  • Toxicity Screening : Conduct acute (e.g., OECD 423) and subchronic (90-day rodent) studies, referencing protocols for structurally related amines .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected pyrrolidine intermediates to control stereochemistry, as demonstrated in chiral building block synthesis (e.g., 95% ee with (R)-Boc-pyrrolidine derivatives) .
  • Analytical Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients to quantify enantiomeric excess .
  • Dynamic Resolution : Apply enzymatic methods (e.g., lipase-catalyzed acylations) to separate diastereomers .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for this compound across studies?

  • Methodological Answer :

  • Solvent/Isotope Effects : Compare spectra acquired in CDCl₃ vs. DMSO-d₆; aromatic proton shifts may vary by ±0.2 ppm due to solvent polarity .
  • Conformational Analysis : Use NOESY to identify through-space interactions (e.g., between benzyl and cyclohexyl groups) that explain splitting patterns .
  • Reference Standards : Cross-check with commercially available analogs (e.g., N-benzylpyrrolidine-3-amine derivatives) to validate assignments .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use OV/AG/P99 respirators for aerosol protection and nitrile gloves to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to minimize vapor inhalation .
  • Spill Management : Neutralize amine residues with 5% acetic acid before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.